4-butoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide
Description
This compound features a benzamide core substituted with a butoxy group at the para position. The sulfonamide bridge connects the benzamide to a piperazine ring bearing a pyrazin-2-yl substituent. This structural motif is designed to balance lipophilicity (via the butoxy chain) and target-binding interactions (via the pyrazine and sulfonamide groups).
Properties
IUPAC Name |
4-butoxy-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-2-3-18-34-22-8-4-20(5-9-22)25(31)28-21-6-10-23(11-7-21)35(32,33)30-16-14-29(15-17-30)24-19-26-12-13-27-24/h4-13,19H,2-3,14-18H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVCSZUTDBSWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that benzamides inhibit parp due to their structural analogy to nad and therefore compete with nad at the catalytic domain of parps.
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra.
Pharmacokinetics
Most active compounds of a similar structure were evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that these compounds are non-toxic to human cells.
Biological Activity
4-butoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimalarial properties, enzyme inhibition, and structural analysis.
- Molecular Formula : C25H29N5O4S
- Molecular Weight : 495.6 g/mol
- IUPAC Name : 4-butoxy-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide
Antimalarial Activity
Research indicates that this compound exhibits promising antimalarial properties. A study highlighted that piperazine derivatives, including this compound, demonstrated significant activity against malaria parasites. The presence of specific functional groups, such as the hydroxyl and benzyl groups, enhances the efficacy of these compounds against malaria.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The binding interactions with bovine serum albumin (BSA) suggest favorable pharmacokinetic properties, enhancing its therapeutic potential .
Structural and Computational Analysis
The structural characteristics of this compound have been analyzed using various computational methods, including Density Functional Theory (DFT). These analyses help identify reactive sites within the molecule that are critical for its biological activity, enabling further optimization in drug design.
Study on Antimalarial Efficacy
A study conducted by Cunico et al. (2009) demonstrated that certain derivatives of piperazine could effectively inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The study emphasized the role of structural components in enhancing antimalarial activity, making a case for further exploration of compounds like this compound.
Enzyme Inhibition Research
In another study focusing on enzyme inhibition, compounds similar to this compound exhibited strong inhibitory effects against urease and AChE. This research highlights the compound's potential in treating various diseases linked to enzyme dysfunctions .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Insights
Trifluoromethyl groups () increase electronegativity and metabolic stability, likely contributing to the compound’s osteoclast inhibition efficacy.
Sulfonyl Linkage Variations: Substitution at the sulfonyl bridge (e.g., ethyl in vs. phenyl in the target compound) influences steric bulk and solubility.
Fluoro or methoxy substituents () can alter electronic properties and binding affinity to targets like kinases or receptors.
Physicochemical Properties
- Molecular Weight : Higher molecular weights (e.g., 684.624 in ) may limit blood-brain barrier penetration, whereas the target compound’s structure (assuming a molecular weight ~500–550) balances size and functionality for drug-like properties.
- Solubility : Butoxy and methoxy groups () improve lipophilicity but may require formulation adjustments for aqueous solubility.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 4-butoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide?
Methodological Answer:
- Reagent Selection: Use 1-(pyrazin-2-yl)piperazine as the nucleophile, reacting with 4-butoxy-N-(4-(chlorosulfonyl)phenyl)benzamide under basic conditions (e.g., K₂CO₃ in acetonitrile) to facilitate sulfonamide bond formation .
- Reaction Conditions: Reflux for 4–5 hours with inert gas (N₂) to prevent oxidation of sensitive intermediates. Monitor completion via TLC (silica gel, methanol:chloroform 1:10) .
- Purification: Employ normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to isolate the product. Yield improvements (up to 85%) are achievable by optimizing solvent polarity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR: Analyze -NMR for characteristic peaks: δ 8.3–8.5 ppm (pyrazine protons), δ 7.6–7.8 ppm (sulfonyl-linked aromatic protons), and δ 4.0 ppm (butoxy -OCH₂-) .
- Mass Spectrometry: Use ESI-MS to confirm molecular ion peaks (e.g., m/z 552.5 [M+H]) and fragmentation patterns matching the sulfonylpiperazine moiety .
- IR: Validate sulfonamide (1320–1160 cm) and benzamide carbonyl (1650–1680 cm) stretches .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the target binding affinity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into receptors (e.g., dopamine D3 or enzymes like carbonic anhydrase). Focus on piperazine and sulfonyl groups as key interaction sites with active residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize analogs with <2 Å backbone deviation .
- Free Energy Calculations: Apply MM-PBSA to estimate binding energies, emphasizing contributions from hydrophobic (butoxy chain) and polar (sulfonamide) moieties .
Q. How can researchers resolve contradictions in enzymatic inhibition data for this compound?
Methodological Answer:
- Assay Validation: Replicate inhibition assays (e.g., hCA II or acetylcholinesterase) under standardized conditions (pH 7.4, 25°C) with positive controls (e.g., donepezil for AChE) .
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, if K increases with inhibitor concentration, competitive inhibition by the benzamide group is likely .
- Structural Analysis: Compare X-ray crystallography data of enzyme-inhibitor complexes to identify steric clashes or suboptimal binding poses caused by the pyrazine ring .
Q. What in vivo models are appropriate for evaluating the pharmacokinetic profile of this compound?
Methodological Answer:
- Rodent Studies: Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 hours. Use LC-MS/MS to measure AUC and calculate bioavailability (>50% suggests good absorption) .
- Metabolite Profiling: Identify Phase I/II metabolites via liver microsome assays. The butoxy chain may undergo CYP3A4-mediated oxidation, requiring stability testing .
- BBB Penetration: Assess brain-to-plasma ratio (≥0.3) in mice to determine CNS activity potential, critical for neurotherapeutic applications .
Contradiction Analysis
Q. How to address discrepancies in reported IC50_{50}50 values across studies?
Methodological Answer:
- Source Verification: Cross-check enzyme sources (e.g., recombinant vs. tissue-extracted hCA II) and purity (>95% by SDS-PAGE) to rule out batch variability .
- Buffer Optimization: Test inhibition in varying ionic strengths (e.g., 50–150 mM NaCl) and co-solvents (DMSO ≤1%) to identify conditions affecting compound solubility/activity .
- Data Normalization: Express IC relative to a common reference inhibitor (e.g., acetazolamide for hCA II) to harmonize cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
